![molecular formula C18H22N2O3 B2360342 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide CAS No. 1376287-02-3](/img/structure/B2360342.png)
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide, also known as ACPA, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s and has since gained attention in the scientific community for its potential therapeutic applications. ACPA is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have a range of effects on the central nervous system.
作用機序
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide leads to a range of effects, including the modulation of neurotransmitter release, inhibition of pain signaling, and the regulation of inflammation.
Biochemical and Physiological Effects:
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the receptor and the ability to study its effects on various physiological processes. However, one limitation is the potential for off-target effects and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are several potential future directions for research on 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and reduced off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide in various disease models, including chronic pain, multiple sclerosis, and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide and its effects on various physiological processes.
In conclusion, 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide, including the development of novel CB1 receptor agonists and investigation of its therapeutic applications in various disease models.
合成法
The synthesis of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide involves several steps, including the reaction of 3-acetylphenol with 2-bromoacetophenone to form 2-(3-acetylphenoxy)acetophenone. This intermediate is then reacted with cyclohexylcyanide in the presence of a base to form the final product, 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide.
科学的研究の応用
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and other neurodegenerative disorders.
特性
IUPAC Name |
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(21)15-8-5-9-16(10-15)23-12-18(22)20-17(11-19)14-6-3-2-4-7-14/h5,8-10,14,17H,2-4,6-7,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUNFRLVDBPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)NC(C#N)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

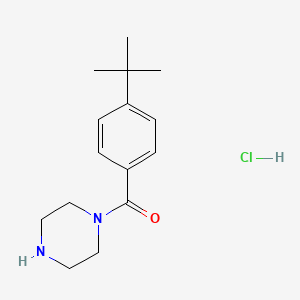
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)

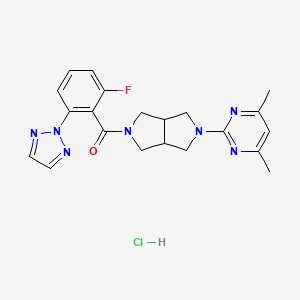
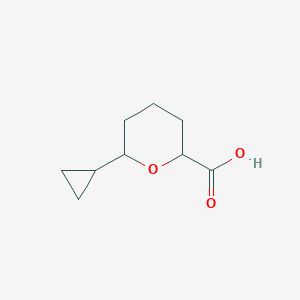
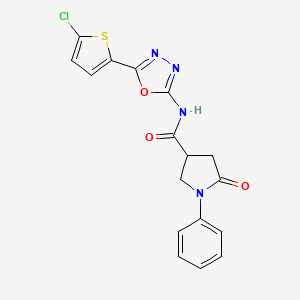

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)
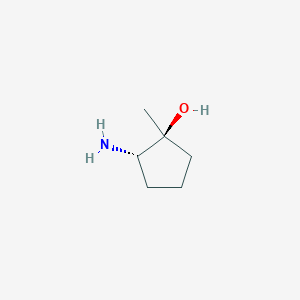
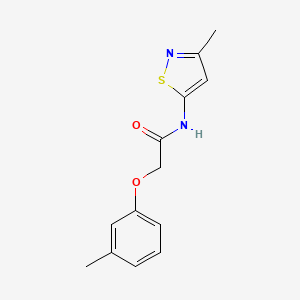
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)
